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molecular formula C9H10O2 B3055915 (4-Methylphenoxy)acetaldehyde CAS No. 67845-46-9

(4-Methylphenoxy)acetaldehyde

Cat. No. B3055915
M. Wt: 150.17 g/mol
InChI Key: KWNAUDMYKHHEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
C=CCC(COc1ccc(C)cc1)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCC(O)COc1ccc(C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:15]([O:16][CH:17]([CH2:18][O:19][c:20]1[cH:21][cH:22][c:23]([CH3:24])[cH:25][cH:26]1)[CH2:27][CH:28]=[CH2:29])[c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[CH3:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH2:7][CH:8]([CH2:9][CH:10]=[CH2:11])[OH:12])[cH:13][cH:14]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH2:7][CH:8]=[O:12])[cH:13][cH:14]1

Inputs

Step One
Name
C=CCC(COc1ccc(C)cc1)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCC(COc1ccc(C)cc1)OCc1ccccc1
Name
C=CCC(O)COc1ccc(C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCC(O)COc1ccc(C)cc1

Outcomes

Product
Name
Type
product
Smiles
Cc1ccc(OCC=O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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